molecular formula C5H5ClN4O B12915884 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde CAS No. 18740-20-0

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde

Cat. No.: B12915884
CAS No.: 18740-20-0
M. Wt: 172.57 g/mol
InChI Key: FJRYLFSXNGBELH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.12 (s, 1H, -CHO)
    • δ 8.45 (s, 1H, pyrimidine H-3)
    • δ 6.92 (br, 4H, -NH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 192.1 (-CHO)
    • δ 162.4 (C-6, Cl-substituted)
    • δ 156.8 (C-2 and C-4, amino-substituted)
    • δ 123.7 (C-5, aldehyde-substituted)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹ : N-H stretching (amino groups)
  • 1695 cm⁻¹ : C=O stretching (aldehyde)
  • 780 cm⁻¹ : C-Cl stretching

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 172 [M]⁺
  • Major fragments :
    • m/z 137 [M-Cl]⁺
    • m/z 109 [M-CHO-NH₂]⁺

These spectral features align with the compound’s functional groups and molecular structure.

Properties

IUPAC Name

2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYLFSXNGBELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295639
Record name 2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18740-20-0
Record name NSC103519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is quenched with ice water and hydrolyzed at elevated temperatures to yield the target compound . Another method involves using alcohols to quench the reaction, followed by neutralization with ammonia water .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate can reach up to 82%, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anti-tubercular Agents
One of the primary applications of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde is in the synthesis of anti-tubercular agents. The compound acts as a core structure for derivatives designed to inhibit the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival. This inhibition mechanism leads to antibacterial effects, making it a potential candidate for treating tuberculosis .

Inhibitors of Mitochondrial Dihydrofolate Reductase
Recent studies have focused on modifying the 2,4-diamino-6-chloropyrimidine core to enhance selectivity for mitochondrial dihydrofolate reductase over human dihydrofolate reductase. Such modifications aim to improve the efficacy against Mycobacterium tuberculosis while minimizing side effects .

Organic Synthesis

Building Block for Heterocyclic Compounds
In organic synthesis, this compound serves as a vital intermediate for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including aromatic nucleophilic substitution and condensation reactions, allows chemists to synthesize diverse molecular architectures .

Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis methods to produce pyrimidoquinoline derivatives efficiently. This approach not only enhances reaction rates but also improves yields and simplifies purification processes .

Physicochemical Applications

Electroluminescent Materials
Beyond its pharmaceutical applications, this compound exhibits promising physicochemical properties. It has been noted for its high fluorescence under white light exposure, making it suitable for developing electroluminescent materials such as organic light-emitting diodes (OLEDs) . This property opens avenues for research into advanced materials for electronic applications.

Summary of Chemical Reactions

Reaction Type Description
Aromatic Nucleophilic SubstitutionSubstitution of chlorine with nucleophiles like amines or alkoxides.
Condensation ReactionsFormation of complex heterocyclic systems through reactions with carbonyl compounds or amines.
HydrolysisHydrolysis of chloro-substituents leading to various pyrimidine derivatives.

Case Studies

  • Development of Anti-Tubercular Agents : A study synthesized a series of derivatives from this compound, evaluating their inhibitory effects on Mycobacterium tuberculosis. The most promising compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL .
  • Microwave-Assisted Synthesis : Research highlighted the efficiency of microwave-assisted methods in synthesizing pyrimidoquinoline derivatives from this compound. The method resulted in high yields and reduced reaction times compared to traditional heating methods .

Mechanism of Action

The mechanism of action of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 18740-20-0
  • Molecular Formula : C₅H₅ClN₄O
  • Molecular Weight : 172.57 g/mol
  • Structure: A pyrimidine ring substituted with amino groups at positions 2 and 4, a chlorine atom at position 6, and an aldehyde group at position 4.

Physicochemical Properties :

  • Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .
  • Hazards : Classified with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde 18740-20-0 C₅H₅ClN₄O 2-NH₂, 4-NH₂, 6-Cl, 5-CHO 172.57 Microwave synthesis of fused heterocycles
4-Amino-2-chloropyrimidine-5-carbaldehyde 1393547-54-0 C₅H₄ClN₃O 4-NH₂, 2-Cl, 5-CHO 157.56 Higher electrophilicity at C2 due to Cl
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde 5604-46-6 C₅H₃Cl₂N₃O 2-NH₂, 4-Cl, 6-Cl, 5-CHO 192.00 Enhanced halogen reactivity for cross-coupling
5-Bromo-2-chloropyrimidin-4-amine 633328-95-7 C₄H₃BrClN₃ 4-NH₂, 2-Cl, 5-Br 223.45 Bromine enhances aromatic substitution kinetics
BW 301U (Dihydrofolate reductase inhibitor) - C₁₇H₁₈N₄O₂ Pyrido[2,3-d]pyrimidine backbone 310.35 Lipophilic inhibitor with antitumor activity

Structural Differences and Reactivity

  • Chlorine vs. Bromine : Bromine in 5-Bromo-2-chloropyrimidin-4-amine increases steric bulk and polarizability compared to chlorine, altering nucleophilic substitution rates .
  • Amino Group Positioning: The dual amino groups (2,4-NH₂) in the target compound enhance hydrogen-bonding capacity, critical for forming salts (e.g., with PTSA in microwave reactions) . In contrast, 4-Amino-2-chloropyrimidine-5-carbaldehyde has a single amino group, reducing its ability to form stable intermediates.
  • Aldehyde Reactivity : The aldehyde group at position 5 in all analogs facilitates condensation reactions. However, electron-withdrawing substituents (e.g., Cl at C6 in the target compound) increase electrophilicity at the aldehyde, accelerating nucleophilic additions .

Hazard Profiles

  • Target Compound : Moderate hazards (skin/eye/respiratory irritation) .
  • Brominated Analog : Likely more toxic than chloro derivatives, as bromine often exacerbates environmental persistence .

Biological Activity

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly noted for its potential as an anti-tubercular agent and enzyme inhibitor. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C5_5H5_5ClN4_4O
  • Molecular Weight : 174.57 g/mol
  • Structure : Contains a pyrimidine ring with two amino groups and an aldehyde functional group.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for nucleotide synthesis and cell proliferation. By inhibiting DHFR, this compound disrupts the folate metabolism in pathogens, leading to their growth inhibition.

Inhibition Profile

  • Dihydrofolate Reductase (DHFR) : The compound binds to the active site of DHFR, effectively blocking the conversion of dihydrofolate to tetrahydrofolate.
  • Selectivity : Exhibits selectivity towards microbial DHFR over human DHFR, minimizing toxicity to human cells while effectively targeting pathogens.

Anti-Tubercular Activity

Several studies have highlighted the anti-tubercular properties of this compound:

  • Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 6.25 μg/mL against Mycobacterium tuberculosis, indicating potent activity .
  • Selectivity : Demonstrates significant selectivity against Vero cells (normal cell line), suggesting a favorable therapeutic index .

Anti-Cancer Activity

Research indicates potential anti-cancer properties:

  • Cell Proliferation Inhibition : In vitro studies show that derivatives of this compound can inhibit cell proliferation in various cancer cell lines with IC50_{50} values as low as 0.126 μM .
  • Mechanism : The compound's ability to inhibit key enzymes involved in cancer cell metabolism contributes to its efficacy against tumor growth .

Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives based on the 2,4-diamino-6-chloropyrimidine core and evaluated their biological activities. The results indicated that certain substitutions enhanced anti-tubercular activity while maintaining low toxicity profiles in non-target cells .

CompoundMIC (μg/mL)Selectivity Index
This compound6.25High
Derivative A3.12Moderate
Derivative B12.50Low

Study 2: Inhibition of Cancer Cell Lines

In another study focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil:

TreatmentIC50_{50} (μM)Effectiveness
This compound0.126High
5-Fluorouracil11.73Moderate

Q & A

Q. What are common synthetic routes for 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound often involves functionalization of pyrimidine precursors. For example:

  • β-Formylaroylketene dithioacetals can serve as intermediates for pyrimidine-5-carbaldehyde derivatives, with chlorination and amination steps introducing substituents .
  • Substitution reactions using potassium hydrosulfide (KSH) or β-bromopropionic acid chlorohydride can replace chlorine with mercapto or other functional groups, as seen in related pyrimidine derivatives .

Key Variables Affecting Yield:

ParameterOptimal RangeImpact
Temperature60–80°CHigher temperatures accelerate substitution but may degrade aldehyde groups.
SolventDMF or THFPolar aprotic solvents enhance nucleophilic substitution.
CatalystsK₂CO₃ or Et₃NBases facilitate deprotonation during amination.

Q. What spectroscopic methods are effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify aldehyde protons (~9.8–10.2 ppm) and amino groups (broad signals at ~6.0–7.0 ppm). Chlorine and pyrimidine ring carbons appear in aromatic regions (120–160 ppm) .
  • IR Spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation.

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile intermediates .
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release of chlorinated byproducts .

Advanced Research Questions

Q. How does the aldehyde group’s reactivity enable the synthesis of heterocyclic derivatives?

The aldehyde moiety participates in condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or pyrimidine-fused heterocycles. For example:

  • Nucleophilic addition with thiophenol derivatives can yield thioether-linked analogs, enhancing pharmacological activity .
  • Knoevenagel reactions with active methylene compounds (e.g., malononitrile) generate α,β-unsaturated carbonyl intermediates for further cyclization .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Cross-Validation : Compare data with NIST-standardized references for pyrimidine derivatives .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR/IR assignments .

Q. What strategies optimize regioselectivity in substitution reactions at the 6-chloro position?

  • Steric Effects : Bulky reagents (e.g., tert-butylamine) favor substitution at less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., aldehyde) direct nucleophiles to the chloro position via resonance stabilization .

Q. How do solvent polarity and pH influence the stability of the aldehyde group during synthesis?

  • Acidic Conditions : Protonate the aldehyde, reducing its electrophilicity and preventing undesired side reactions.
  • Polar Solvents (e.g., DMSO) : Stabilize intermediates via hydrogen bonding but may promote aldehyde oxidation.

Q. Table: Stability of Aldehyde Group Under Different Conditions

ConditionStabilityRationale
pH 3–5HighProtonation minimizes nucleophilic attack.
pH >8LowDeprotonation increases susceptibility to oxidation.
AnhydrousHighPrevents hydrate formation.

Q. What mechanistic insights explain competing pathways in amination reactions?

  • Direct vs. Concerted Mechanisms : In some cases, amination proceeds via a two-step SNAr (nucleophilic aromatic substitution) involving a Meisenheimer intermediate, while steric hindrance may force a concerted pathway .
  • Catalytic Effects : Transition metals (e.g., CuI) can accelerate C–N bond formation but risk side reactions with the aldehyde group.

Q. How can computational methods (e.g., DFT) predict reaction sites or tautomeric forms?

  • Tautomer Prediction : The aldehyde group may tautomerize with adjacent amino groups, forming imine-like structures. DFT calculations (e.g., B3LYP/6-31G*) can model energy barriers and stable tautomers .
  • Reactivity Mapping : Electrostatic potential surfaces identify electron-deficient sites (e.g., C6-Cl) prone to substitution.

Q. What are the challenges in scaling up multi-step syntheses of this compound?

  • Intermediate Purification : Column chromatography is often required to isolate intermediates, which is time-consuming at larger scales.
  • Thermal Sensitivity : The aldehyde group may degrade under prolonged heating, necessitating low-temperature steps or flow chemistry approaches .

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